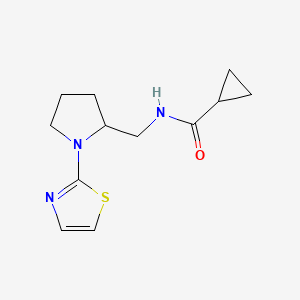
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanecarboxamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes that play a key role in the development of cancer and other diseases.
Scientific Research Applications
Synthetic Chemistry Applications
Research in synthetic chemistry has explored the versatility of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanecarboxamide and related compounds in forming heterocyclic structures with potential biological activities. For instance, studies have demonstrated the use of Mannich reaction for synthesizing a series of heterocycles, including 1,3,5-thia(selena)diazines and pyrido[1,2-a][1,3,5]triazines, which have been investigated for their antiviral and anti-inflammatory properties (Dotsenko et al., 2019). Additionally, the synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones from 2-enamides showcases the creation of new heterocyclic assemblies with potential chemical and biological relevance (Obydennov et al., 2017).
Molecular Recognition
Studies on molecular recognition have highlighted the potential of compounds like this compound in targeting specific DNA sequences. These compounds, by virtue of their structure, can bind to the minor groove of DNA, offering a pathway to regulate gene expression. This capability is crucial for the development of new therapeutics targeting genetic diseases and cancer (Gottesfeld et al., 1997). Furthermore, the design of ligands that bind to DNA at subnanomolar concentrations showcases the high specificity and affinity of these molecules for predetermined DNA sequences, which is significant for both therapeutic and research applications (Trauger, Baird, & Dervan, 1996).
Development of Therapeutic Agents
Research into the development of therapeutic agents has identified compounds derived from this compound as potential candidates for treating various diseases. For instance, novel syntheses of pyrrolo[2,3-d]thiazoles have been explored for their potential antitumor activity in experimental models, demonstrating the therapeutic potential of these compounds in oncology (Koolman, Heinrich, & Reggelin, 2010). Additionally, minor groove DNA binders based on pyrrole tetraamides have shown potent antibacterial activity against resistant strains of bacteria, suggesting a new avenue for the development of antibacterial drugs (Dyatkina et al., 2002).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole-based pyrrolidinones, have been evaluated for anticonvulsant activity .
Mode of Action
It’s worth noting that thiazole-based compounds have been found to exhibit various biological activities, including anticonvulsant effects .
Biochemical Pathways
Thiazole-based compounds have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A computational study was carried out for similar compounds, including the prediction of pharmacokinetic properties .
Result of Action
Similar compounds have been evaluated for their anticonvulsant activity, suggesting that they may have effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including their chemical structure and the presence of different substituents .
properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c16-11(9-3-4-9)14-8-10-2-1-6-15(10)12-13-5-7-17-12/h5,7,9-10H,1-4,6,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIPKVVATXGWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

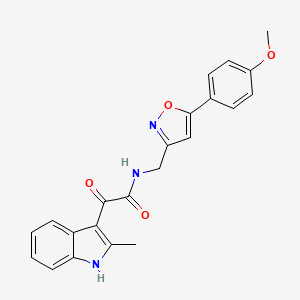

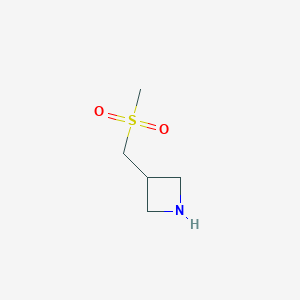
![N-(3-fluorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2583825.png)
![methyl 8-methyl-6-(4-methylphenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2583828.png)
![1-(2-Thienylsulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2583830.png)
![8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B2583831.png)
![methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2583832.png)
![N-benzo[g][1,3]benzothiazol-2-ylbenzamide](/img/structure/B2583833.png)


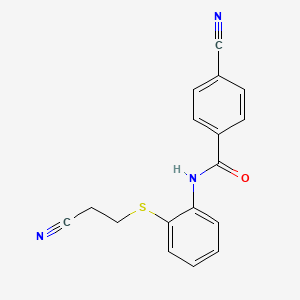
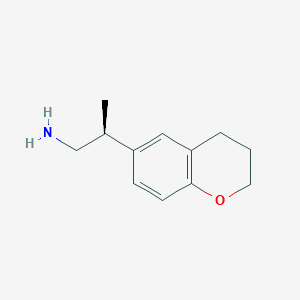
![N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2583843.png)